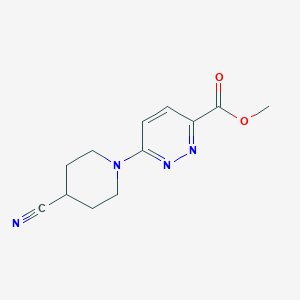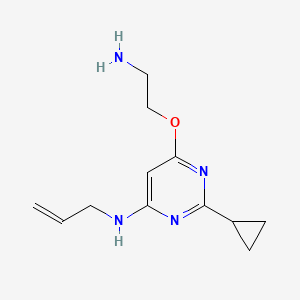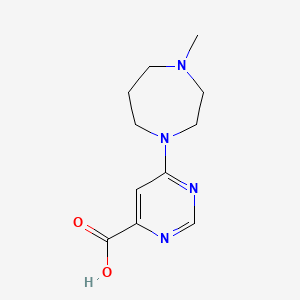
2-(2-Chloropyridin-4-yl)-5-methyl-1,3,4-oxadiazole
Vue d'ensemble
Description
2-(2-Chloropyridin-4-yl)-5-methyl-1,3,4-oxadiazole (CPMMO) is a heterocyclic compound with a wide range of applications in medicinal chemistry, pharmaceuticals, and biochemistry. It is a five-membered ring containing two nitrogen atoms and three oxygen atoms, and is a type of oxadiazole. CPMMO is a versatile compound with potential for use in many areas of research and development.
Applications De Recherche Scientifique
Synthesis and Insecticidal Activity
One significant area of research involving 2-(2-Chloropyridin-4-yl)-5-methyl-1,3,4-oxadiazole derivatives focuses on their synthesis and evaluation for insecticidal activity. The compound has been utilized in the synthesis of various 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid, showing potential as insecticides against agricultural pests. For instance, compounds containing the 1,3,4-oxadiazole moiety have demonstrated good larvicidal activities against pests like Plutella xylostella, suggesting their potential in pest management strategies (Holla et al., 2004).
Anticancer Potential
Research on 2-(2-Chloropyridin-4-yl)-5-methyl-1,3,4-oxadiazole derivatives has also explored their anticancer properties. The development of these derivatives as potential anticancer agents is based on their ability to induce apoptosis in cancer cells. The structure-activity relationship studies of these compounds have identified specific derivatives with in vivo activity against tumor models, highlighting their promise as therapeutic agents in cancer treatment (Zhang et al., 2005).
Antimicrobial and Anticancer Agents
Further extending their utility, 2-(2-Chloropyridin-4-yl)-5-methyl-1,3,4-oxadiazole derivatives have been synthesized and characterized for their antimicrobial and anticancer activities. These studies indicate that such compounds exhibit significant antiproliferative activity against various cancer cell lines and possess antimicrobial properties, making them valuable in the development of new therapeutic agents (Ahsan & Shastri, 2015).
Structure and Biological Assessment
The synthesis and biological assessment of compounds containing the 1,3,4-oxadiazole cycle, including those derived from 2-(2-Chloropyridin-4-yl)-5-methyl-1,3,4-oxadiazole, have been a focus of research. This work involves developing novel compounds with potential biological activities by exploring different synthetic routes and assessing their pharmacological properties, thereby contributing to the discovery of new drugs with various therapeutic applications (Karpina et al., 2019).
Safety and Hazards
The safety data sheet for a similar compound, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine, indicates that it may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-(2-chloropyridin-4-yl)-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-5-11-12-8(13-5)6-2-3-10-7(9)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXRHPJBXDMTDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





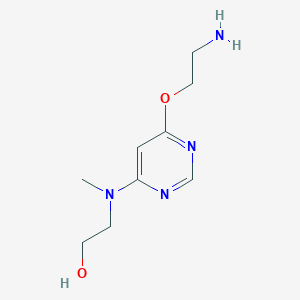
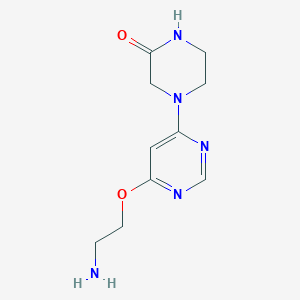

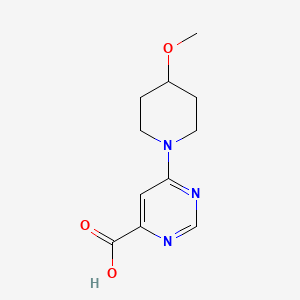
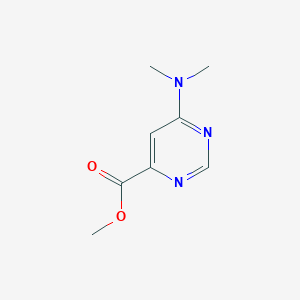
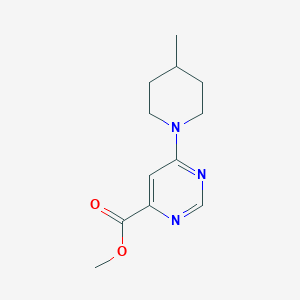

![10-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B1480380.png)
